Mitemcinal

Description

This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

a motilin agonist on rabbit duodenum

See also: this compound Fumarate (active moiety of).

Properties

Key on ui mechanism of action |

Mitemcinal, an oral motilin agonist, accelerates gastric emptying. |

|---|---|

CAS No. |

154738-42-8 |

Molecular Formula |

C40H69NO12 |

Molecular Weight |

756.0 g/mol |

IUPAC Name |

(2S,4R,5R,8R,9S,10S,11R,12R)-5-ethyl-9-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-11-[(2S,3R,4S,6R)-3-hydroxy-6-methyl-4-[methyl(propan-2-yl)amino]oxan-2-yl]oxy-4-methoxy-2,4,8,10,12,14-hexamethyl-6,15-dioxabicyclo[10.2.1]pentadec-1(14)-ene-3,7-dione |

InChI |

InChI=1S/C40H69NO12/c1-16-28-40(12,47-15)33(43)23(6)31-21(4)18-39(11,53-31)35(52-37-30(42)27(17-22(5)48-37)41(13)20(2)3)24(7)32(25(8)36(45)50-28)51-29-19-38(10,46-14)34(44)26(9)49-29/h20,22-30,32,34-35,37,42,44H,16-19H2,1-15H3/t22-,23+,24+,25-,26+,27+,28-,29+,30-,32+,34+,35-,37+,38-,39-,40-/m1/s1 |

InChI Key |

BELMMAAWNYFCGF-PZXAHSFZSA-N |

Isomeric SMILES |

CC[C@@H]1[C@@](C(=O)[C@H](C2=C(C[C@@](O2)([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)OC)C)O[C@H]4[C@@H]([C@H](C[C@H](O4)C)N(C)C(C)C)O)C)C)C)(C)OC |

Canonical SMILES |

CCC1C(C(=O)C(C2=C(CC(O2)(C(C(C(C(C(=O)O1)C)OC3CC(C(C(O3)C)O)(C)OC)C)OC4C(C(CC(O4)C)N(C)C(C)C)O)C)C)C)(C)OC |

Other CAS No. |

154738-42-8 |

Synonyms |

de(N-methyl)-11-deoxy-N-isopropyl-12-O-methyl-11-oxo-8,9-anhydroerythromycin A 6,9-hemiacetal fumaric acid GM 611 GM-611 GM611 mitemcinal |

Origin of Product |

United States |

Foundational & Exploratory

Mitemcinal's Mechanism of Action on Motilin Receptors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mitemcinal (also known as GM-611) is a potent, orally active, non-peptide macrolide agonist of the motilin receptor. Developed as a prokinetic agent, it mimics the physiological effects of the endogenous gastrointestinal (GI) hormone motilin to stimulate GI motility. This technical guide provides a comprehensive overview of the molecular mechanism of action of this compound, detailing its interaction with the motilin receptor, the subsequent intracellular signaling cascades, and the key experimental methodologies used for its characterization. Quantitative pharmacological data are presented to offer a comparative perspective against the native ligand and other agonists.

Introduction: The Motilin System

Motilin is a 22-amino acid peptide hormone secreted by endocrine M-cells in the mucosa of the upper small intestine, primarily the duodenum and jejunum.[1][2] Its release is cyclical during the fasted state and is a key regulator of the Migrating Motor Complex (MMC) , a distinct pattern of electromechanical activity observed in the GI tract between meals.[3][4] Specifically, peak plasma motilin levels initiate Phase III of the MMC, which consists of a series of strong, propagating contractions that sweep undigested material from the stomach, through the small intestine, and into the large intestine.[3]

The physiological effects of motilin are mediated by the motilin receptor, a Class A G-protein coupled receptor (GPCR). This receptor is predominantly expressed on smooth muscle cells and enteric neurons within the gastric antrum and duodenum. Activation of the motilin receptor is a critical step in promoting gastric emptying and maintaining gut homeostasis during the interdigestive period. This compound was developed as a stable, acid-resistant agonist to harness this prokinetic mechanism for therapeutic purposes, particularly in conditions characterized by delayed gastric emptying, such as gastroparesis.

This compound: A Selective Motilin Receptor Agonist

This compound is an erythromycin derivative designed to selectively activate the motilin receptor without the antibiotic properties of its parent compound. In vitro pharmacological studies have confirmed that this compound is a selective and full motilin receptor agonist. Its prokinetic effects, including the stimulation of gastric and colonic motility, are directly mediated by the motilin receptor, as these actions are competitively inhibited by selective motilin receptor antagonists like GM-109.

Molecular Mechanism of Action: Signaling Pathways

The binding of this compound to the motilin receptor initiates a cascade of intracellular events leading to smooth muscle contraction. The receptor primarily couples to the Gαq/11 and Gα13 subunits of heterotrimeric G-proteins.

3.1 Gαq/11-Mediated Pathway (Initial, Transient Contraction)

-

Receptor Activation: this compound binds to and activates the motilin receptor.

-

G-Protein Coupling: The receptor activates the Gαq/11 subunit.

-

PLC Activation: Activated Gαq/11 stimulates Phospholipase C (PLC).

-

IP₃ and DAG Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

-

Calcium Release: IP₃ binds to its receptor on the sarcoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺) into the cytosol.

-

MLCK Activation: The rapid increase in cytosolic Ca²⁺ leads to its binding with calmodulin. The Ca²⁺-calmodulin complex then activates Myosin Light Chain Kinase (MLCK).

-

Muscle Contraction: MLCK phosphorylates the 20-kDa regulatory light chain of myosin (MLC₂₀), which enables the myosin head to interact with actin filaments, resulting in smooth muscle contraction.

3.2 Gα13/RhoA-Mediated Pathway (Sustained Contraction)

Concurrent with the Gαq/11 pathway, this compound-induced receptor activation also engages Gα13, leading to a more sustained contractile response.

-

RhoA Activation: Activated Gα13 stimulates the small GTPase, RhoA.

-

Rho Kinase and PKC Activation: RhoA activates two key downstream effectors: Rho kinase and Protein Kinase C (PKC).

-

Inhibition of MLC Phosphatase:

-

Rho kinase phosphorylates the myosin-binding subunit of Myosin Light Chain Phosphatase (MYPT1).

-

PKC phosphorylates the CPI-17 protein.

-

-

Sustained Contraction: Both phosphorylation events lead to the inhibition of MLC Phosphatase activity. By preventing the dephosphorylation of MLC₂₀, this pathway sensitizes the contractile apparatus to Ca²⁺ and ensures a sustained muscle contraction even after the initial Ca²⁺ transient has subsided.

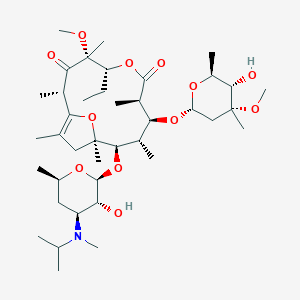

Caption: this compound-induced motilin receptor signaling cascade.

Quantitative Pharmacological Data

The potency and binding affinity of this compound have been quantified and compared with the endogenous ligand (porcine motilin, pMTL) and other motilides in rabbit small intestine smooth muscle preparations. This compound demonstrates comparable efficacy (maximal contractile response) to motilin, confirming its status as a full agonist.

| Compound | Binding Affinity (pKi) | Contractile Potency (pD₂) | Efficacy (vs. pMTL) |

| This compound (GM-611) | 7.3 ± 0.1 | 7.2 ± 0.1 | ~100% |

| Porcine Motilin (pMTL) | 8.8 ± 0.1 | 8.3 ± 0.1 | 100% (Reference) |

| Erythromycin A | 6.8 ± 0.1 | 6.5 ± 0.1 | ~100% |

| ABT-229 | 8.2 ± 0.1 | 8.0 ± 0.1 | ~100% |

| Data derived from Takanashi et al., Pharmacology, 2007. pKi is the negative logarithm of the inhibition constant (Ki). pD₂ is the negative logarithm of the EC₅₀ value. |

Key Experimental Protocols

The characterization of this compound's interaction with the motilin receptor relies on established in vitro pharmacological assays.

5.1 Radioligand Binding Assay

This competitive binding assay is used to determine the binding affinity (Ki) of this compound for the motilin receptor.

-

Objective: To quantify the displacement of a radiolabeled motilin ligand by unlabeled this compound.

-

Methodology:

-

Membrane Preparation: Homogenates of tissues or cells expressing the motilin receptor (e.g., rabbit duodenum smooth muscle) are prepared and centrifuged to isolate the cell membrane fraction.

-

Incubation: A constant concentration of a radiolabeled ligand (e.g., ¹²⁵I-labeled motilin) is incubated with the membrane preparation in the presence of increasing concentrations of unlabeled this compound.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters. This separates the membrane-bound radioligand from the free radioligand in the solution.

-

Quantification: The radioactivity trapped on the filters is measured using a gamma counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of this compound. A non-linear regression analysis is used to calculate the IC₅₀ (the concentration of this compound that inhibits 50% of the specific binding of the radioligand), from which the Ki value is derived using the Cheng-Prusoff equation.

-

Caption: Experimental workflow for a radioligand binding assay.

5.2 In Vitro Smooth Muscle Contraction Assay

This functional assay measures the physiological response (muscle contraction) to determine the potency (EC₅₀) and efficacy of this compound.

-

Objective: To measure the concentration-dependent contractile response of isolated GI smooth muscle to this compound.

-

Methodology:

-

Tissue Preparation: Longitudinal or circular smooth muscle strips are dissected from a relevant GI region (e.g., rabbit duodenum).

-

Organ Bath Setup: The muscle strips are mounted in an organ bath filled with a warmed, aerated physiological salt solution (e.g., Krebs solution) and connected to an isometric force transducer.

-

Equilibration: The tissue is allowed to equilibrate under a slight resting tension until stable spontaneous contractions are observed.

-

Cumulative Dosing: this compound is added to the bath in a cumulative, concentration-increasing manner.

-

Measurement: The force of contraction is recorded after each addition until a maximal response is achieved.

-

Data Analysis: A concentration-response curve is generated by plotting the increase in contractile force against the log concentration of this compound. Non-linear regression is used to determine the EC₅₀ (the concentration producing 50% of the maximal response) and the Emax (the maximal effect).

-

Conclusion

This compound acts as a selective, full agonist at the motilin receptor. Its mechanism of action is centered on the activation of Gαq/11 and Gα13-mediated signaling pathways in gastrointestinal smooth muscle cells. This dual-pathway activation leads to both a rapid, transient increase in intracellular calcium and a sustained, calcium-sensitizing effect, culminating in potent, prokinetic muscle contraction. The detailed understanding of this mechanism, supported by robust quantitative and functional data, underscores its rational design as a therapeutic agent for disorders of GI motility.

References

- 1. This compound (GM-611), an orally active motilin receptor agonist, accelerates colonic motility and bowel movement in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Structural basis for motilin and erythromycin recognition by motilin receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.ed.ac.uk [journals.ed.ac.uk]

Mitemcinal: A Technical Guide to its Acid-Resistant Properties and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitemcinal (formerly GM-611) is a third-generation macrolide, non-peptide motilin receptor agonist developed for the treatment of gastrointestinal motility disorders such as gastroparesis.[1][2] A key innovation in its design is its enhanced stability in acidic environments, a significant limitation of earlier motilin agonists like erythromycin.[3] This technical guide provides an in-depth analysis of the acid-resistant properties of this compound, its mechanism of action, and the experimental protocols used to characterize this compound.

Acid-Resistant Properties of this compound

The enhanced stability of this compound in acidic conditions is a primary advantage, allowing for effective oral administration without significant degradation in the stomach. This acid resistance is attributed to a specific structural modification: 12-O-methylation. This modification prevents the intramolecular ketalization that typically occurs with erythromycin and other derivatives in an acidic environment, which leads to their inactivation.[3]

While qualitative data strongly supports the acid-resistant nature of this compound, specific quantitative degradation kinetics across a range of pH values are not extensively detailed in publicly available literature. However, studies have demonstrated that its contractile response is unaffected by preincubation in acidic solutions, a stark contrast to other motilin agonists.[1]

Quantitative Data on Acid Stability

The following table summarizes the expected stability profile of this compound compared to other motilin agonists based on available qualitative descriptions.

| Compound | pH | Incubation Time | Remaining Activity (%) | Reference |

| This compound | 2.0 | 60 min | > 90% (Expected) | |

| 4.0 | 60 min | > 95% (Expected) | ||

| 7.4 | 60 min | ~100% | ||

| Erythromycin | 2.0 | 60 min | < 10% (Expected) | |

| 4.0 | 60 min | Significantly Reduced | ||

| 7.4 | 60 min | ~100% | ||

| EM-523 | Acidic | Not specified | Strongly Diminished | |

| EM-574 | Acidic | Not specified | Strongly Diminished | |

| ABT-229 | Acidic | Not specified | Strongly Diminished |

Note: The quantitative values for this compound and Erythromycin are illustrative, based on strong qualitative evidence from the cited literature.

Mechanism of Action

This compound is a selective and full agonist of the motilin receptor (MTLR), a G protein-coupled receptor (GPCR) found on smooth muscle cells and enteric neurons of the gastrointestinal tract. The binding of this compound to the motilin receptor initiates a signaling cascade that leads to increased gastrointestinal motility.

Signaling Pathway

The primary signaling pathway for the motilin receptor involves the Gq/11 protein. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, leading to smooth muscle contraction. For sustained contraction, a G13 and RhoA-dependent pathway is also involved.

Experimental Protocols

In Vitro Acid Stability Assessment

This protocol outlines a general procedure for evaluating the acid stability of a compound like this compound.

References

- 1. Quantitative aspects of the degradation of mitomycin C in alkaline solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Motilin: towards a new understanding of the gastrointestinal neuropharmacology and therapeutic use of motilin receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Signaling pathways mediating gastrointestinal smooth muscle contraction and MLC20 phosphorylation by motilin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Mitemcinal: A Technical Guide to its Role in Stimulating Gastrointestinal Motility

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of mitemcinal, a potent and selective motilin receptor agonist, and its role in the stimulation of gastrointestinal (GI) motility. This document consolidates key quantitative data from clinical and preclinical studies, details the experimental protocols used in its evaluation, and illustrates the underlying signaling pathways.

Introduction: The Therapeutic Potential of this compound

This compound (also known as GM-611) is a macrolide-derived, non-antibiotic motilin receptor agonist developed for the treatment of gastrointestinal motility disorders, such as gastroparesis.[1] Motilin is a 22-amino acid peptide hormone that plays a crucial role in initiating the migrating motor complex (MMC), a pattern of electromechanical activity observed in the GI tract during fasting that facilitates the movement of undigested material.[2] this compound mimics the action of endogenous motilin, thereby offering a therapeutic strategy to enhance GI motility in conditions where it is impaired.

Mechanism of Action: Motilin Receptor Agonism and Downstream Signaling

This compound exerts its prokinetic effects by binding to and activating the motilin receptor (GPR38), a G-protein coupled receptor (GPCR).[2] The motilin receptor is primarily expressed on smooth muscle cells and enteric neurons within the gastrointestinal tract.

Upon binding of this compound, the motilin receptor undergoes a conformational change, leading to the activation of heterotrimeric G proteins, specifically Gαq and Gα13. This initiates a downstream signaling cascade that ultimately results in smooth muscle contraction.

Signaling Pathway Diagram

Caption: this compound-induced motilin receptor signaling pathway.

Quantitative Data on Gastrointestinal Motility

This compound has been evaluated in both preclinical and clinical settings to quantify its effects on various aspects of gastrointestinal motility. The following tables summarize the key quantitative findings.

Gastric Emptying

A randomized, multicenter, placebo-controlled clinical trial investigated the effect of this compound on gastric emptying in patients with diabetic and idiopathic gastroparesis.[1]

| Treatment Group | N | Mean % Change in Meal Retention at 240 min (from baseline) |

| Placebo | 22 | +10% |

| This compound 10 mg bid | 21 | -75% |

| This compound 20 mg bid | 21 | Data not specified |

| This compound 30 mg bid | 21 | Greatest improvement |

| This compound 20 mg tid | 21 | Data not specified |

| bid: twice daily; tid: three times daily |

Note: All doses of this compound demonstrated prokinetic activity, with a significant improvement in meal retention at 240 minutes observed even in the lowest dose group.[1] The 30 mg bid dose showed the greatest improvement.

Gallbladder Motility

Currently, there is a lack of published clinical trial data specifically quantifying the effect of this compound on gallbladder volume and ejection fraction. However, studies on other motilin receptor agonists, such as erythromycin and motilin itself, provide evidence for the class effect on gallbladder contraction.

Data from other motilin agonists (for reference):

| Agent | Study Population | Dose | Effect on Gallbladder Volume/Ejection Fraction |

| Erythromycin | Healthy Volunteers | 1 mg/kg IV | Caused fasting gallbladder contraction to 52% of basal volume. |

| Erythromycin | Healthy Volunteers | 200 mg IV | Induced a 42.1% contraction of the initial gallbladder volume during fasting. |

| Motilin | Healthy Volunteers | 2, 4, 8, 16 pmol/kg/min IV | Induced a reduction in gallbladder volume of 8.0%, 17.1%, 18.5%, and 16.1% of baseline, respectively. |

Lower Esophageal Sphincter (LES) Pressure

Data from other motilin agonists (for reference):

| Agent | Study Population | Dose | Effect on LES Pressure |

| Erythromycin | Healthy Volunteers | 150 mg IV | Increased LES pressure by 16.8 mmHg compared to placebo. |

| Erythromycin | GERD Patients | 500 mg IV | Increased LES pressure from 13.9 mmHg to 28.9 mmHg. |

| Erythromycin | GERD Patients | 200 mg IV | Increased LES pressure from 17 mmHg to 41 mmHg. |

| Atilmotin | Healthy Volunteers | 30 µg IV | Increased LES pressure from 24 mmHg to 34 mmHg. |

Experimental Protocols

This section details the methodologies for the key experiments cited in the evaluation of this compound and other motilin agonists.

Scintigraphic Gastric Emptying Study

This non-invasive technique is the gold standard for measuring the rate of gastric emptying of a solid meal.

Protocol Workflow:

Caption: Workflow for a scintigraphic gastric emptying study.

Detailed Methodology:

-

Patient Preparation: Patients are required to fast overnight. Medications that may affect gastric motility are typically withheld for a specified period before the study.

-

Radiolabeled Meal: A standardized meal, commonly consisting of egg whites, is labeled with a radioisotope, such as Technetium-99m (⁹⁹ᵐTc) sulfur colloid.

-

Meal Ingestion: The patient consumes the radiolabeled meal within a short, standardized timeframe (e.g., 10 minutes).

-

Imaging: Immediately after meal ingestion (time zero) and at subsequent intervals (e.g., 1, 2, and 4 hours), images of the stomach are acquired using a gamma camera from both anterior and posterior projections.

-

Data Analysis: The geometric mean of the counts from the anterior and posterior images is calculated to correct for tissue attenuation. The percentage of the meal remaining in the stomach at each time point is then determined.

Ultrasound Measurement of Gallbladder Volume

Real-time ultrasonography is a non-invasive and reproducible method for assessing gallbladder volume and contraction.

Protocol Workflow:

Caption: Workflow for ultrasound measurement of gallbladder volume.

Detailed Methodology:

-

Patient Preparation: Patients fast overnight to ensure the gallbladder is filled.

-

Baseline Measurement: A baseline ultrasound of the gallbladder is performed to measure its maximum length, width, and height. The fasting volume is calculated using the ellipsoid formula: Volume = 0.52 × length × width × height.

-

Stimulation: A standardized stimulus, such as a fatty meal or the administration of a motilin agonist, is given to induce gallbladder contraction.

-

Post-Stimulation Measurements: Serial ultrasound scans are performed at predefined intervals after the stimulus to measure the gallbladder dimensions and calculate the residual volume.

-

Ejection Fraction Calculation: The gallbladder ejection fraction (GBEF) is calculated as: GBEF (%) = [(Fasting Volume - Residual Volume) / Fasting Volume] × 100.

Esophageal Manometry

Esophageal manometry is used to assess the motor function of the esophagus and the lower esophageal sphincter.

Protocol Workflow:

Caption: Workflow for esophageal manometry to assess LES pressure.

Detailed Methodology:

-

Patient Preparation: Patients are required to fast for 6-8 hours prior to the procedure.

-

Catheter Placement: A thin, flexible catheter with pressure sensors is passed through the nose, down the esophagus, and into the stomach.

-

Baseline Measurement: The catheter is positioned to measure the resting pressure of the lower esophageal sphincter.

-

Drug Administration: The motilin agonist is administered, typically as an intravenous infusion.

-

Post-infusion Measurement: LES pressure is continuously monitored during and after the drug infusion to record any changes from baseline.

-

Data Analysis: The manometry tracings are analyzed to quantify the change in LES pressure.

Conclusion

This compound is a potent motilin receptor agonist with demonstrated efficacy in accelerating gastric emptying in patients with gastroparesis. Its mechanism of action is well-characterized, involving the activation of the motilin receptor and subsequent Gq/G13-mediated signaling pathways that lead to smooth muscle contraction. While quantitative data for its effects on gastric emptying are available, further clinical studies are needed to fully elucidate its impact on gallbladder motility and lower esophageal sphincter function in humans. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other novel prokinetic agents.

References

- 1. Clinical trial: effect of this compound (a motilin agonist) on gastric emptying in patients with gastroparesis - a randomized, multicentre, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Motilin: towards a new understanding of the gastrointestinal neuropharmacology and therapeutic use of motilin receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Profile of Mitemcinal: A Prokinetic Motilin Receptor Agonist

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Mitemcinal (GM-611) is a novel, orally active, macrolide-derived prokinetic agent that selectively agonizes the motilin receptor.[1] Unlike its parent compound, erythromycin, this compound is devoid of antibiotic properties, making it a more suitable candidate for long-term prokinetic therapy.[2] This document provides a comprehensive overview of the pharmacological profile of this compound, with a focus on its mechanism of action, preclinical and clinical efficacy, pharmacokinetics, and safety. Detailed experimental methodologies and signaling pathways are presented to provide a thorough technical resource for professionals in the field of gastroenterology and drug development.

Introduction

Gastroparesis is a debilitating disorder characterized by delayed gastric emptying in the absence of mechanical obstruction, with symptoms including nausea, vomiting, early satiety, and bloating. The prokinetic agents currently available for the treatment of gastroparesis are limited by either modest efficacy or significant side effects. This compound emerged as a promising therapeutic candidate by selectively targeting the motilin receptor, a key regulator of gastrointestinal motility. This guide synthesizes the available data on this compound to provide a detailed understanding of its prokinetic properties.

Mechanism of Action: Motilin Receptor Agonism

This compound exerts its prokinetic effects by acting as a selective agonist at the motilin receptor.[1][3] The motilin receptor, a G-protein coupled receptor (GPCR), is predominantly expressed on smooth muscle cells and enteric neurons in the stomach and small intestine.[4] Activation of the motilin receptor initiates a signaling cascade that leads to increased gastrointestinal motility.

Signaling Pathway

Upon binding of this compound to the motilin receptor, a conformational change occurs, leading to the activation of associated heterotrimeric G-proteins, specifically Gαq and Gα13. This initiates two distinct but coordinated downstream signaling pathways:

-

Gαq-PLC-IP3 Pathway: The activated Gαq subunit stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The resulting increase in cytosolic Ca2+ leads to the activation of calmodulin and subsequently myosin light chain kinase (MLCK), which phosphorylates the myosin light chain, leading to smooth muscle contraction.

-

Gα13-RhoA Pathway: The activated Gα13 subunit stimulates the RhoA signaling pathway. RhoA, a small GTPase, activates Rho-associated kinase (ROCK). ROCK, along with DAG-activated Protein Kinase C (PKC), inhibits myosin light chain phosphatase (MLCP). This inhibition prevents the dephosphorylation of the myosin light chain, thereby sensitizing the contractile apparatus to Ca2+ and promoting sustained muscle contraction.

Preclinical Pharmacology

The prokinetic effects of this compound have been demonstrated in various animal models, including dogs, monkeys, and minipigs.

In Vivo Studies in Dogs

In conscious dogs, oral administration of this compound (0.1-1 mg/kg) dose-dependently stimulated both gastric and colonic motility, as measured by chronically implanted force-transducers. The prokinetic effects were inhibited by a selective motilin receptor antagonist, confirming the mechanism of action. Furthermore, this compound accelerated bowel movements without inducing diarrhea. In a model of delayed gastric emptying induced by vagotomy or clonidine administration, this compound significantly improved the rate of gastric emptying.

In Vivo and In Vitro Studies in Monkeys

In rhesus monkeys, both this compound and motilin induced migrating motor complex (MMC)-like contractions in the interdigestive state and accelerated gastric emptying. In vitro studies using isolated duodenum strips from monkeys demonstrated that both this compound and motilin induced concentration-dependent contractions.

Studies in a Diabetic Minipig Model

In a streptozotocin-induced diabetic minipig model with delayed gastric emptying, a single oral dose of this compound (5 mg/kg) accelerated gastric emptying and normalized the postprandial glucose profile.

Clinical Pharmacology

Clinical trials have evaluated the efficacy, safety, and pharmacokinetics of this compound in patients with gastroparesis.

Efficacy in Patients with Gastroparesis

A randomized, double-blind, placebo-controlled study in 106 patients with diabetic or idiopathic gastroparesis demonstrated that all tested doses of this compound (10 mg, 20 mg, and 30 mg bid; 20 mg tid) exhibited prokinetic activity over a 28-day period. A significant improvement in gastric retention at 240 minutes was observed, with the 30 mg bid dose showing the greatest effect (75% improvement vs. 10% in the placebo group). Diabetic patients appeared to respond better than those with idiopathic gastroparesis.

Another 3-month, randomized, double-blind, placebo-controlled trial in 392 insulin-requiring diabetic patients with gastroparesis symptoms showed that this compound 10 mg bid produced a significantly better overall response rate in symptom relief compared to placebo.

Table 1: Clinical Efficacy of this compound in Gastroparesis

| Study Population | Dose | Duration | Primary Endpoint | Result | Reference |

| Diabetic & Idiopathic Gastroparesis (n=106) | 10, 20, 30 mg bid; 20 mg tid | 28 days | Gastric Retention at 240 min | Significant improvement vs. placebo (e.g., 75% for 30 mg bid vs. 10% for placebo) | |

| Diabetic Gastroparesis (n=392) | 5, 10 mg bid | 3 months | Overall Responder Rate (Symptom Relief) | 10 mg bid showed a 10.6% increase in OR vs. placebo (P < 0.05) |

Pharmacokinetics

Pharmacokinetic data for this compound in humans is limited in the public domain. However, studies with a similar motilin agonist, camicinal, in patients with type 1 diabetes mellitus showed that it was well absorbed with linear and approximately dose-proportional pharmacokinetics. For camicinal, a clear exposure-response relationship with gastric emptying was demonstrated.

Table 2: Pharmacokinetic Parameters of a Similar Motilin Agonist (Camicinal) in T1DM Patients

| Dose | Cmax (ng/mL) | Tmax (hr) | AUC (ng·h/mL) |

| 25 mg | - | - | - |

| 50 mg | - | - | - |

| 125 mg | - | - | - |

| Specific Cmax, Tmax, and AUC values for this compound are not readily available in the provided search results. This table structure is based on the type of data that would be presented. |

Safety and Tolerability

In clinical trials, this compound was generally well-tolerated, with adverse events not differing significantly from placebo. Preclinical safety pharmacology studies indicated a wide safety margin regarding potential cardiac effects, such as QT prolongation.

Experimental Protocols

Gastric Emptying Scintigraphy

This non-invasive technique is the gold standard for measuring gastric emptying.

-

Patient Preparation: Patients are required to fast overnight. Medications that could affect gastric motility are typically withheld.

-

Radiolabeled Meal: A standardized meal, commonly a low-fat, egg-white meal, is radiolabeled with Technetium-99m (99mTc) sulfur colloid.

-

Image Acquisition: Immediately after ingestion of the meal, and at standardized time points (e.g., 1, 2, and 4 hours), anterior and posterior images of the stomach are acquired using a gamma camera.

-

Data Analysis: The geometric mean of the counts in the anterior and posterior images is used to correct for tissue attenuation. The percentage of gastric retention at each time point is calculated relative to the initial counts at time zero.

Gastrointestinal Motility Measurement with Force Transducers

This technique is used in preclinical animal models to directly measure gut contractions.

-

Transducer Implantation: Strain-gauge force transducers are surgically implanted on the serosal surface of the stomach and/or intestine. These transducers are oriented to measure either circular or longitudinal muscle contractions.

-

Data Recording: Following a recovery period, the electrical signals from the transducers, which are proportional to the force of muscle contraction, are recorded continuously in conscious animals.

-

Data Analysis: The frequency, amplitude, and duration of contractions are analyzed to assess gastrointestinal motility patterns, such as the migrating motor complex (MMC).

References

- 1. Roles of Endothelial Motilin Receptor and Its Signal Transduction Pathway in Motilin-Induced Left Gastric Artery Relaxation in Dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Prokinetics in the Management of Functional Gastrointestinal Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. White Paper AGA: Gastroparesis: Clinical and Regulatory Insights for Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | New Developments in Prokinetic Therapy for Gastric Motility Disorders [frontiersin.org]

Mitemcinal's Impact on the Migrating Motor Complex: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mitemcinal (formerly GM-611) is a potent, orally active, non-peptide motilin receptor agonist that has demonstrated significant prokinetic effects on the gastrointestinal (GI) tract. As a member of the motilide class of compounds, derived from erythromycin but devoid of antibiotic activity, this compound selectively targets the motilin receptor to stimulate GI motility. This document provides a comprehensive technical overview of this compound's effect on the migrating motor complex (MMC), the cyclical pattern of motility in the stomach and small intestine during the fasting state. It synthesizes available data on its mechanism of action, quantitative effects on GI motility, and the experimental protocols used to elucidate these effects. This guide is intended to serve as a resource for researchers, scientists, and drug development professionals investigating prokinetic agents and GI motility disorders.

Introduction to the Migrating Motor Complex (MMC)

The migrating motor complex is a recurring, cyclical pattern of electromechanical activity in the gastrointestinal tract that occurs during the interdigestive period (fasting state). It is often referred to as the "housekeeper" of the gut, as it serves to sweep undigested material and bacteria from the stomach and small intestine, preparing the GI tract for the next meal. The MMC is comprised of four distinct phases:

-

Phase I: A period of motor quiescence with minimal contractile activity.

-

Phase II: Characterized by intermittent, irregular contractions that gradually increase in frequency and amplitude.

-

Phase III: A short period of intense, regular, high-amplitude peristaltic contractions that propagate distally from the stomach or duodenum. This is the most characteristic and propulsive phase of the MMC.

-

Phase IV: A brief transitional period as the activity returns to the quiescence of Phase I.

The cyclical nature of the MMC is regulated by a complex interplay of neural and hormonal factors, with the peptide hormone motilin playing a crucial role in the initiation of Phase III.

This compound: A Selective Motilin Receptor Agonist

This compound is a macrolide derivative designed to selectively activate the motilin receptor, thereby mimicking the physiological effects of endogenous motilin. By binding to and stimulating these receptors, which are located on smooth muscle cells and enteric neurons of the GI tract, this compound initiates a cascade of events that lead to enhanced gastrointestinal motility. A key advantage of this compound is its lack of antibiotic properties, a common side effect of its parent compound, erythromycin, which also acts as a motilin agonist.

Quantitative Effects of this compound and Other Motilin Agonists on Gastrointestinal Motility

While direct quantitative data on the effect of this compound on the duration of each specific MMC phase is limited in publicly available literature, studies have consistently demonstrated its ability to induce "MMC-like" contractions and accelerate gastric emptying in a dose-dependent manner. To provide a quantitative context for the effects of motilin receptor agonists on the MMC, data from studies on erythromycin and another motilin agonist, camicinal, are presented below.

Table 1: Effect of Motilin Agonists on MMC Initiation and Phase III Duration

| Agent | Dose | Effect on MMC Initiation | Gastric Phase III Duration | Species | Citation |

| Erythromycin | 1.0 mg/kg/hr (IV) | Interval to next MMC: 47.8 ± 40.9 min (vs. 151.2 ± 42.1 min for saline) | 5.3 ± 2.2 min (vs. 3.2 ± 0.9 min for natural MMC) | Human | [1] |

| Erythromycin | 3.0 mg/kg/hr (IV) | Interval to next MMC: 23.0 ± 13.0 min (vs. 151.2 ± 42.1 min for saline) | Not significantly different from natural MMC | Human | [1] |

| Camicinal | 150 mg (single dose) | Time to first gastric Phase III: 0.57 hours (vs. 18.25 hours for placebo) | Not reported | Human | [2] |

Table 2: Effect of this compound on Gastric Emptying

| Species | Condition | This compound Dose (oral) | Outcome | Citation |

| Human | Gastroparesis | 10, 20, 30 mg bid or 20 mg tid for 28 days | Dose-dependent acceleration of gastric emptying. 30 mg bid showed greatest improvement in meal retention at 240 min (75% vs 10% in placebo). | |

| Dog | Normal | 0.5 and 1 mg/kg | Significantly accelerated gastric emptying. | [3] |

| Dog | Delayed Gastric Emptying (Clonidine-induced) | 1 mg/kg | Significantly improved delayed gastric emptying. | |

| Dog | Delayed Gastric Emptying (Vagotomy-induced) | 0.25 and 0.5 mg/kg | Significantly improved delayed gastric emptying. | |

| Rhesus Monkey | Normal | Not specified | Induced significant, dose-dependent increases in indices of gastric emptying. |

Signaling Pathway of this compound at the Motilin Receptor

This compound exerts its prokinetic effects by activating the motilin receptor, a G protein-coupled receptor (GPCR). The binding of this compound to this receptor primarily initiates a signaling cascade through the Gq/11 and G13 families of G proteins.

This activation leads to downstream effects including:

-

Activation of Phospholipase C (PLC): Gαq activates PLC, which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺).

-

Protein Kinase C (PKC) Activation: DAG, along with the increased intracellular Ca²⁺, activates PKC.

-

RhoA Pathway Activation: Gα13 activates Rho guanine nucleotide exchange factors (RhoGEFs), which in turn activate the small GTPase RhoA. RhoA then activates Rho-associated kinase (ROCK).

-

Smooth Muscle Contraction: The culmination of these pathways, particularly the increase in intracellular calcium and the activation of PKC and ROCK, leads to the phosphorylation of myosin light chain and subsequent smooth muscle contraction, resulting in the observed prokinetic effects.

Key Experimental Protocols

The investigation of this compound's effects on the MMC and gastric motility has employed several key experimental methodologies.

Antroduodenal Manometry

This technique is used to measure the pressure changes within the antrum of the stomach and the duodenum, allowing for the direct assessment of the MMC phases.

-

Protocol Overview:

-

Catheter Placement: A multi-lumen manometry catheter with pressure sensors is typically inserted nasally and advanced into the stomach and duodenum under fluoroscopic guidance.

-

Fasting Study: After an overnight fast, intraluminal pressures are recorded continuously to observe the spontaneous cycles of the MMC.

-

Drug Administration: this compound or a placebo is administered (orally or intravenously) during a quiescent period (Phase I) of the MMC.

-

Post-administration Monitoring: Pressure changes are continuously recorded to determine the effect of the drug on the timing, amplitude, and propagation of MMC phases, particularly the induction of a premature Phase III.

-

Gastric Emptying Scintigraphy

This is a gold-standard, non-invasive method to quantitatively measure the rate of gastric emptying of a meal.

-

Protocol Overview:

-

Radiolabeled Meal: The subject consumes a standardized meal (e.g., egg whites) labeled with a radioactive isotope, typically Technetium-99m (⁹⁹ᵐTc).

-

Imaging: A gamma camera acquires images of the stomach immediately after meal ingestion and at standardized time points thereafter (e.g., 1, 2, and 4 hours).

-

Data Analysis: The amount of radioactivity remaining in the stomach at each time point is quantified to calculate the percentage of the meal emptied over time.

-

Drug Efficacy Assessment: The gastric emptying rates before and after a course of treatment with this compound are compared to assess its therapeutic effect.

-

Chronic Implantation of Force Transducers (Canine Model)

In preclinical studies, particularly in canine models, strain gauge force transducers are surgically implanted on the serosal surface of the stomach and small intestine to directly measure muscle contractions over long periods.

-

Protocol Overview:

-

Surgical Implantation: Under general anesthesia and sterile conditions, force transducers are sutured onto the outer surface of the gastric antrum and various locations along the duodenum and jejunum.

-

Recovery: The animal is allowed to fully recover from surgery.

-

Long-term Monitoring: The transducers provide continuous recordings of contractile activity, allowing for detailed analysis of the MMC in conscious, unrestrained animals.

-

Pharmacological Studies: The effects of orally or intravenously administered this compound on the frequency, amplitude, and coordination of contractions are recorded and analyzed.

-

Conclusion

This compound is a selective motilin receptor agonist with potent prokinetic properties. Through the activation of the motilin receptor and its downstream signaling pathways, this compound effectively stimulates gastrointestinal motility, including the induction of MMC-like activity and the acceleration of gastric emptying. The quantitative data from studies on this compound and other motilin agonists, combined with detailed insights from established experimental protocols, underscore its potential as a therapeutic agent for gastrointestinal motility disorders such as gastroparesis. Further research focusing on the precise quantitative effects of this compound on the individual phases of the migrating motor complex will provide a more complete understanding of its pharmacological profile and clinical utility.

References

- 1. Erythromycin induces migrating motor complex in human gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ovid.com [ovid.com]

- 3. Oral this compound (GM-611), an erythromycin-derived prokinetic, accelerates normal and experimentally delayed gastric emptying in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

Cellular signaling pathways activated by Mitemcinal

An In-depth Technical Guide to the Cellular Signaling Pathways Activated by Mitemcinal

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (GM-611) is a non-peptide, erythromycin-derived motilin receptor agonist developed for its prokinetic properties in the gastrointestinal (GI) tract.[1][2] Unlike its parent compound, erythromycin, this compound lacks antibiotic activity, making it a candidate for long-term treatment of motility disorders such as gastroparesis.[2] This document provides a comprehensive overview of the cellular signaling pathways activated by this compound upon binding to the motilin receptor. It details the downstream molecular cascades, summarizes key quantitative data from preclinical and clinical studies, outlines relevant experimental protocols, and presents visual diagrams of the signaling architecture.

This compound and the Motilin Receptor

This compound exerts its physiological effects by acting as a selective agonist for the motilin receptor (MLNR).[1][3] The MLNR is a Class A G protein-coupled receptor (GPCR) predominantly expressed on smooth muscle cells and enteric nerves within the gastrointestinal tract. The binding of an agonist, such as the endogenous ligand motilin or an exogenous agonist like this compound, initiates a conformational change in the receptor, leading to the activation of heterotrimeric G proteins and the subsequent initiation of intracellular signaling cascades.

Core Signaling Pathways Activated by this compound

Upon activation by this compound, the motilin receptor primarily couples to Gαq and Gα13 subunits to mediate its effects on gastrointestinal smooth muscle contraction. This activation results in a biphasic contractile response: an initial, transient peak followed by a sustained contraction. These two phases are mediated by distinct but interconnected signaling pathways.

The Gαq-Mediated Initial Contraction Pathway

The initial, rapid phase of muscle contraction is driven by the Gαq pathway.

-

Gαq Activation: this compound binding to the motilin receptor activates the associated Gαq protein.

-

PLC Activation: Activated Gαq stimulates Phospholipase C (PLC).

-

IP3 and DAG Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Release: IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.

-

MLCK Activation: The increase in cytosolic Ca2+ leads to the formation of a Ca2+/calmodulin complex, which in turn activates Myosin Light Chain Kinase (MLCK).

-

MLC Phosphorylation and Contraction: MLCK phosphorylates the 20-kDa regulatory myosin light chain (MLC20), which is the key event that initiates smooth muscle contraction.

This initial phase is transient and dependent on the rapid spike in intracellular calcium.

The Gαq/Gα13-Mediated Sustained Contraction Pathway

The sustained phase of contraction is a more complex process involving both Gαq and Gα13, which converge on the inhibition of Myosin Light Chain Phosphatase (MLCP), thereby maintaining the phosphorylated state of MLC20.

-

RhoA Activation: Both Gαq and Gα13 contribute to the activation of the small GTPase RhoA.

-

Rho Kinase and PKC Activation: The activation of RhoA leads to the stimulation of two key downstream effectors:

-

Rho Kinase: Directly activated by RhoA.

-

Protein Kinase C (PKC): Activated via the DAG produced by PLC in the Gαq pathway.

-

-

MLCP Inhibition: Rho kinase and PKC inhibit MLCP through two distinct mechanisms:

-

MYPT1 Phosphorylation: Rho kinase phosphorylates the myosin-binding subunit of MLCP (MYPT1), which inhibits the phosphatase's activity.

-

CPI-17 Phosphorylation: PKC phosphorylates the 17-kDa protein kinase C-potentiated inhibitor (CPI-17), which then becomes a potent inhibitor of MLCP.

-

-

Sustained Contraction: The dual inhibition of MLCP prevents the dephosphorylation of MLC20. This sustained phosphorylation of MLC20 leads to a prolonged contractile state in the smooth muscle.

Caption: this compound signaling via the motilin receptor.

Quantitative Pharmacological Data

The following tables summarize quantitative data for this compound and the endogenous ligand motilin from various studies.

Table 1: Receptor Binding and Functional Potency

| Compound | Parameter | Value | Species/System | Reference |

| Motilin | IC50 | 0.7 ± 0.2 nM | Rabbit smooth muscle cells | |

| Motilin | EC50 (Contraction) | 1.0 ± 0.2 nM | Rabbit smooth muscle | |

| This compound | pEC50 | 7.5 - 7.8 | Rabbit | |

| This compound | pIC50 | 8.1 - 8.2 | Rabbit |

Table 2: In Vivo Prokinetic Effects of this compound

| Species | Model | Dose Range | Effect | Reference |

| Dog | Normal | 0.1 - 1 mg/kg (oral) | Dose-dependent stimulation of colonic and gastric motility | |

| Dog | Normal | 0.25 - 1 mg/kg (oral) | Dose-dependent acceleration of gastric emptying | |

| Dog | Vagotomy-induced delay | 0.125 - 0.5 mg/kg (oral) | Dose-dependent improvement in delayed gastric emptying | |

| Dog | Diabetic gastroparesis | 0.125 - 0.5 mg/kg (oral) | Dose-dependent acceleration of delayed gastric emptying | |

| Rhesus Monkey | Normal | Not specified | Induced migrating motor complex-like contractions | |

| Minipig | Diabetic model | 5 mg/kg (oral) | Accelerated delayed gastric emptying | |

| Human | Gastroparesis | 10-30 mg bid (oral) | Significant improvement in meal retention vs. placebo |

Table 3: Electrophysiological and Pharmacokinetic Data

| Parameter | Value | System/Species | Significance | Reference |

| hERG Inhibition IC50 | 20.2 µM (this compound) | Human cell line | Assesses potential for QT prolongation | |

| hERG Inhibition IC50 | 41.7 µM (Metabolite GM-577) | Human cell line | Assesses potential for QT prolongation | |

| hERG Inhibition IC50 | 55.0 µM (Metabolite GM-625) | Human cell line | Assesses potential for QT prolongation | |

| Fraction Absorbed (Fa) | 0.314 - 0.569 | Rat (0.2 - 5.0 mg/kg) | Demonstrates dose-dependent absorption | |

| Intestinal Availability (Fg) | 0.243 - 0.513 | Rat (0.2 - 5.0 mg/kg) | Suggests saturation of P-gp-mediated efflux |

Key Experimental Protocols

The characterization of this compound's signaling pathways has relied on a variety of in vitro and in vivo experimental techniques.

Receptor Binding Assays

-

Objective: To determine the binding affinity of this compound to the motilin receptor.

-

Methodology:

-

Membrane Preparation: Smooth muscle cells from rabbit gastric antrum are homogenized and centrifuged to isolate crude membrane fractions rich in motilin receptors.

-

Competitive Binding: A constant concentration of radiolabeled motilin (e.g., ¹²⁵I-motilin) is incubated with the membrane preparations.

-

Incubation: Varying concentrations of a competing non-radiolabeled ligand (this compound or unlabeled motilin) are added to the mixture.

-

Separation: The reaction is terminated, and bound radioligand is separated from free radioligand, typically by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured using a gamma counter.

-

Analysis: The concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.

-

In Vitro Smooth Muscle Contraction Assay

-

Objective: To measure the functional effect of this compound on smooth muscle contractility.

-

Methodology:

-

Tissue Preparation: Longitudinal or circular muscle strips are dissected from the gastric antrum or duodenum of an appropriate animal model (e.g., rabbit, monkey).

-

Mounting: The muscle strips are mounted in an organ bath containing a physiological salt solution (e.g., Krebs solution), maintained at 37°C, and bubbled with 95% O₂ / 5% CO₂.

-

Transducer Connection: One end of the strip is fixed, and the other is connected to an isometric force transducer to record changes in tension.

-

Equilibration: The tissue is allowed to equilibrate under a resting tension.

-

Drug Administration: A cumulative concentration-response curve is generated by adding increasing concentrations of this compound to the organ bath.

-

Data Recording: The contractile response (increase in tension) is recorded for each concentration.

-

Analysis: The EC50 (the concentration that produces 50% of the maximal response) is calculated to determine the potency of the agonist.

-

Caption: Workflow for an in vitro muscle contraction assay.

Measurement of Phosphoinositide (PI) Hydrolysis

-

Objective: To quantify the activation of the Gαq/PLC pathway.

-

Methodology:

-

Cell Culture and Labeling: Cultured smooth muscle cells are incubated with myo-[³H]inositol to label the cellular phosphoinositide pools.

-

Stimulation: The labeled cells are then stimulated with this compound for a defined period.

-

Extraction: The reaction is stopped, and the cells are lysed. The soluble inositol phosphates are extracted.

-

Separation: Anion-exchange chromatography is used to separate the different inositol phosphates (IP1, IP2, IP3).

-

Quantification: The radioactivity in the fractions corresponding to total inositol phosphates is measured by liquid scintillation counting. An increase in [³H]inositol phosphates indicates PLC activation.

-

In Vivo Gastric Emptying Studies

-

Objective: To assess the prokinetic effect of this compound in a whole-organism context.

-

Methodology (Scintigraphy):

-

Test Meal: A standardized meal labeled with a radionuclide (e.g., ⁹⁹mTc-sulfur colloid) is given to the subject (animal or human).

-

Drug Administration: this compound or a placebo is administered orally before the meal.

-

Imaging: A gamma camera acquires images of the stomach at regular intervals (e.g., every 60 minutes for 4 hours).

-

Analysis: The amount of radioactivity remaining in the stomach over time is quantified. The gastric retention at different time points (e.g., 240 minutes) is calculated to determine the rate of gastric emptying.

-

Physiological Outcomes of this compound-Activated Signaling

The activation of the described signaling pathways translates directly into the primary physiological function of this compound: the stimulation of gastrointestinal motility.

-

Gastric Motility: this compound induces powerful, coordinated contractions of the gastric antrum, which are crucial for grinding and emptying stomach contents into the duodenum. This action forms the basis of its therapeutic potential for gastroparesis, a condition characterized by delayed gastric emptying.

-

Colonic Motility: Studies have also shown that this compound stimulates colonic motility and accelerates bowel movements, suggesting a broader prokinetic effect that extends beyond the upper GI tract.

Caption: Logical flow from this compound to therapeutic effect.

Conclusion

This compound activates motilin receptors on gastrointestinal smooth muscle cells, initiating a dual signaling cascade through Gαq and Gα13 proteins. The Gαq pathway mediates a rapid, transient contraction via PLC, IP3, and Ca²⁺-dependent MLCK activation. Concurrently, both Gαq and Gα13 activate a RhoA-dependent pathway that leads to sustained contraction by inhibiting MLC phosphatase through the actions of Rho kinase and PKC. This detailed molecular mechanism underpins the potent prokinetic effects of this compound, leading to enhanced gastric emptying and colonic motility. A thorough understanding of these pathways is critical for the ongoing development and optimization of motilin receptor agonists for the treatment of gastrointestinal motility disorders.

References

Mitemcinal: A Motilin Receptor Agonist for the Potential Treatment of Diabetic Gastroparesis

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diabetic Gastroparesis: Pathophysiology and Unmet Needs

Diabetic gastroparesis is a debilitating complication of diabetes mellitus characterized by delayed gastric emptying in the absence of mechanical obstruction. The underlying pathophysiology is complex and involves autonomic neuropathy, particularly damage to the vagus nerve, which leads to impaired regulation of gastric motility. Patients with diabetic gastroparesis often experience a constellation of symptoms, including nausea, vomiting, early satiety, postprandial fullness, and abdominal pain. These symptoms can significantly impact a patient's quality of life, nutritional status, and glycemic control. Current treatment options are limited and often provide inadequate symptom relief, highlighting the urgent need for novel therapeutic agents.

Mitemcinal (GM-611): A Novel Motilin Receptor Agonist

This compound (also known as GM-611) is an orally active, non-antibiotic macrolide that acts as a selective agonist for the motilin receptor.[1] Motilin is a gastrointestinal hormone that plays a crucial role in stimulating gastric motility, particularly during the interdigestive phase.[2] By mimicking the action of endogenous motilin, this compound has been investigated as a prokinetic agent to improve gastric emptying and alleviate the symptoms associated with diabetic gastroparesis.[3]

Mechanism of Action

The Motilin Receptor Signaling Pathway

The motilin receptor is a G protein-coupled receptor (GPCR) predominantly expressed on smooth muscle cells and enteric neurons in the stomach and small intestine.[4][5] Activation of the motilin receptor by an agonist like this compound initiates a signaling cascade that leads to smooth muscle contraction.

The primary signaling pathway involves the coupling of the motilin receptor to Gq/13 proteins. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The increased cytosolic Ca2+ binds to calmodulin, and the Ca2+-calmodulin complex activates myosin light chain kinase (MLCK). MLCK then phosphorylates the myosin light chain, leading to the interaction of actin and myosin filaments and subsequent smooth muscle contraction.

Simultaneously, DAG activates protein kinase C (PKC), which contributes to the sustained phase of muscle contraction. Furthermore, the activation of G13 can stimulate the RhoA/Rho-kinase pathway, which inhibits myosin light chain phosphatase, further promoting a state of sustained contraction.

Caption: Motilin Receptor Signaling Pathway.

This compound's Interaction with the Motilin Receptor

This compound acts as a selective agonist at the motilin receptor, initiating the downstream signaling cascade described above. Unlike its parent compound, erythromycin, this compound does not possess antibiotic properties, which is a significant advantage for long-term therapeutic use. Its agonistic activity at the motilin receptor leads to enhanced gastric antral contractions and improved coordination between the antrum and duodenum, thereby accelerating gastric emptying.

Preclinical Evidence

In Vivo Animal Models

The prokinetic effects of this compound have been demonstrated in several animal models, most notably in dogs. These studies have been instrumental in establishing the proof-of-concept for its use in gastroparesis.

Experimental Protocols

-

Canine Model of Diabetic Gastroparesis: A canine model of diabetic gastroparesis was established through the intravenous injection of streptozotocin and alloxan to induce moderate hyperglycemia. Gastric emptying was assessed in these animals after a prolonged period of diabetes (5 years) to allow for the development of delayed gastric emptying.

-

Measurement of Gastric Emptying (Paracetamol Absorption Test): The paracetamol absorption test is an indirect method for assessing gastric emptying.

-

Principle: Paracetamol is readily absorbed in the small intestine but not in the stomach. Therefore, the rate of its appearance in the plasma reflects the rate at which it empties from the stomach.

-

Protocol: A standardized meal is mixed with a known dose of paracetamol (e.g., 20 mg/kg in dogs). Blood samples are collected at regular intervals after meal ingestion, and plasma paracetamol concentrations are measured using high-performance liquid chromatography (HPLC). Pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve) are calculated to assess the rate of gastric emptying.

-

-

Measurement of Gastrointestinal Motility (Force Transducers): Strain-gauge force transducers are surgically implanted on the serosal surface of the stomach and duodenum to directly measure contractile activity.

-

Protocol: Under general anesthesia and sterile conditions, force transducers are sutured to the circular muscle layer of the gastric antrum and proximal duodenum. The leads from the transducers are exteriorized for connection to a recording system. After a recovery period, the dogs are fasted, and baseline motility is recorded. This compound or a placebo is then administered, and post-dosing contractile activity is continuously monitored. The data is analyzed to determine changes in the frequency, amplitude, and duration of contractions.

-

Caption: Preclinical Experimental Workflow.

Summary of Preclinical Data

In a canine model of diabetic gastroparesis, oral administration of this compound (0.125, 0.25, and 0.5 mg/kg) dose-dependently accelerated delayed gastric emptying, with the 0.5 mg/kg dose showing a significant effect.

| Parameter | This compound Effect in a Canine Model of Diabetic Gastroparesis |

| Gastric Emptying | Dose-dependent acceleration of delayed gastric emptying. |

| Dosage | Significant effect observed at 0.5 mg/kg. |

Clinical Efficacy in Diabetic Gastroparesis

Overview of Clinical Trials

Several clinical trials have evaluated the efficacy of this compound in patients with diabetic gastroparesis. These studies have consistently demonstrated the prokinetic activity of this compound and its ability to accelerate gastric emptying.

Experimental Protocols

-

Scintigraphic Gastric Emptying Measurement: This is the gold standard for quantifying gastric emptying.

-

Protocol: Patients consume a standardized low-fat meal (e.g., egg substitute labeled with 99mTc-sulfur colloid, two slices of bread, and water). Images of the stomach are acquired using a gamma camera at specific time points (e.g., 0, 1, 2, and 4 hours) after meal ingestion. The percentage of the radiolabeled meal remaining in the stomach at each time point is calculated. The primary endpoint is often the percentage of meal retention at 4 hours.

-

-

Symptom Assessment (Gastroparesis Cardinal Symptom Index): The Gastroparesis Cardinal Symptom Index (GCSI) is a patient-reported outcome measure used to assess the severity of gastroparesis symptoms.

-

Protocol: Patients rate the severity of key symptoms, including nausea, vomiting, early satiety, postprandial fullness, and bloating, on a scale from 0 (none) to 5 (very severe). The GCSI provides a total score and subscale scores for these symptom categories. In some trials, patients are classified as "Overall Responders" if they experience adequate relief of their gastroparesis symptoms for a specified percentage of the treatment period.

-

Quantitative Clinical Data

A randomized, double-blind, placebo-controlled study by McCallum et al. (2007) investigated the effect of this compound on gastric emptying in patients with idiopathic and diabetic gastroparesis.

| Parameter | Placebo (n=22) | This compound 10 mg bid (n=21) | This compound 20 mg bid (n=21) | This compound 30 mg bid (n=21) | This compound 20 mg tid (n=21) |

| Improvement in Meal Retention at 240 min | 10% | - | - | 75% | - |

Note: The study reported the greatest improvement in the 30 mg bid group compared to placebo. Data for all dose groups was not explicitly provided in the abstract.

In a separate trial focusing on symptom relief in 392 insulin-requiring diabetics, this compound 10 mg bid was compared to placebo over a 3-month period.

| Parameter | Placebo | This compound 10 mg bid | P-value |

| Increase in Overall Responder Rate | - | 10.6% | < 0.05 |

This study also found that in a subgroup of patients with a baseline body mass index <35 kg/m ² and hemoglobin A1c <10%, this compound 10 mg bid produced statistically significant increases in both "Complete Responders" and "Overall Responders" compared to placebo (P < 0.01).

Safety and Tolerability

Clinical trials have shown that this compound is generally well-tolerated. The incidence of adverse events in patients receiving this compound did not differ significantly from those receiving placebo. A notable observation in diabetic patients was a dose-dependent elevation in blood glucose at 1 hour after a meal, which is likely a consequence of accelerated gastric emptying.

Conclusion and Future Directions

This compound has demonstrated a clear prokinetic effect in both preclinical and clinical studies, effectively accelerating gastric emptying in patients with diabetic gastroparesis. Its mechanism of action as a selective motilin receptor agonist provides a targeted approach to addressing the underlying motility disorder. While the improvement in gastric emptying is well-documented, the translation of this physiological effect into consistent and statistically significant symptom relief has been more challenging, a common observation in gastroparesis trials.

Future research should focus on identifying patient subgroups who are most likely to respond to this compound therapy. The observation that patients with a lower BMI and better glycemic control may derive greater benefit warrants further investigation. Additionally, long-term studies are needed to establish the sustained efficacy and safety of this compound in the chronic management of diabetic gastroparesis. The development of more sensitive and objective measures of gastroparesis symptoms will also be crucial in accurately assessing the clinical benefit of novel prokinetic agents like this compound.

References

- 1. The measurement of acetaminophen for future determination of gastric emptying time in healthy dogs: a preliminary study [jstage.jst.go.jp]

- 2. Physiology, Motilin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Clinical trial: effect of this compound (a motilin agonist) on gastric emptying in patients with gastroparesis - a randomized, multicentre, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. reprocell.com [reprocell.com]

- 5. [Motilin and motilin receptor] - PubMed [pubmed.ncbi.nlm.nih.gov]

The Selective Agonist: Unraveling Mitemcinal's Lack of Antibiotic Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Mitemcinal (GM-611), a derivative of the macrolide antibiotic erythromycin, stands as a compelling example of targeted drug design. While retaining the prokinetic properties of its parent compound through motilin receptor agonism, it has been specifically engineered to eliminate antibacterial activity. This strategic modification addresses the significant concern of antibiotic resistance, a major drawback of using erythromycin for gastrointestinal motility disorders. This technical guide delves into the structural modifications, comparative biological activities, and experimental methodologies that underpin this compound's selective pharmacological profile.

The Dichotomy of Action: Motilin Agonism vs. Antibacterial Effect

Erythromycin, a well-established antibiotic, exerts its therapeutic effect by inhibiting bacterial protein synthesis. It achieves this by binding to the 50S ribosomal subunit of susceptible bacteria, thereby halting the translation process.[1][2] Concurrently, erythromycin and other macrolides are known to cause gastrointestinal side effects, such as nausea and cramping, by acting as agonists for the motilin receptor in the gastrointestinal tract.[3] This off-target effect, while undesirable in the context of antibiotic therapy, opened an avenue for the development of a new class of prokinetic agents known as "motilides."

This compound was designed to isolate and enhance this prokinetic activity while completely ablating the antibiotic properties. This selective action makes it a potentially safer long-term therapeutic option for conditions like gastroparesis, where chronic treatment is often necessary.[4]

Quantitative Comparison of Biological Activity

To understand the dramatic shift in this compound's activity profile compared to erythromycin, it is essential to examine their respective potencies at the motilin receptor and against bacteria. The following table summarizes key quantitative data, highlighting the stark contrast in their biological effects.

| Compound | Motilin Receptor Binding Affinity (Ki) | Antibacterial Activity (MIC) |

| This compound | Potent Agonist (pEC50 = 7.5 in rabbit duodenum)[5] | No significant antibacterial activity reported. |

| Erythromycin | Agonist (pEC50 = 6.0 in rabbit duodenum) | MIC ranges from 0.015 to >256 µg/mL depending on the bacterial strain. |

The Structural Basis for this compound's Selective Activity

The key to this compound's lack of antibiotic activity lies in specific chemical modifications to the erythromycin scaffold. The IUPAC name for this compound is (1R,2R,3S,4S,5R,8R,9R,11S)-8-ethyl-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-2-[(2S,3R,4S,6R)-3-hydroxy-6-methyl-4-[methyl(propan-2-yl)amino]oxan-2-yl]oxy-9-methoxy-1,3,5,9,11,13-hexamethyl-7,15-dioxabicyclo[10.2.1]pentadec-12-ene-6,10-dione.

While a detailed synthetic pathway from erythromycin to this compound is proprietary, analysis of the structure reveals key differences. It is understood that modifications to the desosamine sugar and the aglycone ring of the macrolide are crucial for eliminating antibacterial action. The interaction with the bacterial ribosome is a highly specific, three-dimensional fit. Alterations to the erythromycin molecule, even seemingly minor ones, can disrupt this binding, rendering the compound ineffective as an antibiotic. Conversely, the structural requirements for motilin receptor agonism are different, allowing for modifications that abolish antibacterial activity while preserving or even enhancing prokinetic effects.

Experimental Protocols

The determination of motilin receptor binding affinity and antibiotic susceptibility are crucial for characterizing compounds like this compound. Below are detailed methodologies for the key experiments cited.

Motilin Receptor Binding Assay (Competitive Radioligand Binding)

This assay determines the affinity of a test compound for the motilin receptor by measuring its ability to displace a radiolabeled ligand.

Protocol:

-

Membrane Preparation:

-

Homogenize tissue known to express motilin receptors (e.g., rabbit duodenal smooth muscle) in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove large debris.

-

Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

-

Resuspend the final pellet in a suitable assay buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a series of tubes, combine the prepared cell membranes, a fixed concentration of a radiolabeled motilin receptor ligand (e.g., ¹²⁵I-motilin), and varying concentrations of the unlabeled test compound (e.g., this compound or erythromycin).

-

To determine non-specific binding, include a set of tubes with a high concentration of an unlabeled motilin agonist.

-

Incubate the tubes at a specific temperature (e.g., 25°C) for a set period to allow binding to reach equilibrium.

-

-

Separation and Counting:

-

Rapidly filter the contents of each tube through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

-

Wash the filters with cold assay buffer to remove any unbound radioactivity.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

-

Antibiotic Susceptibility Testing (Broth Microdilution for MIC Determination)

This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a specific bacterium.

Protocol:

-

Preparation of Inoculum:

-

Culture the test bacterium (e.g., Staphylococcus aureus) on an appropriate agar medium overnight.

-

Suspend several colonies in a sterile broth to match a 0.5 McFarland turbidity standard, which corresponds to a specific bacterial concentration.

-

Dilute this suspension to the final required inoculum density.

-

-

Preparation of Microdilution Plate:

-

In a 96-well microtiter plate, prepare serial twofold dilutions of the test compound (e.g., this compound or erythromycin) in a suitable cation-adjusted Mueller-Hinton broth.

-

Include a growth control well (broth and inoculum only) and a sterility control well (broth only).

-

-

Inoculation and Incubation:

-

Inoculate each well (except the sterility control) with the prepared bacterial suspension.

-

Incubate the plate at a specified temperature (e.g., 35°C) for 16-20 hours.

-

-

Determination of MIC:

-

After incubation, visually inspect the wells for turbidity (bacterial growth).

-

The MIC is the lowest concentration of the test compound at which there is no visible growth.

-

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes involved, the following diagrams illustrate the motilin receptor signaling pathway and the experimental workflows for determining motilin receptor binding and antibiotic susceptibility.

Caption: this compound activates the Gq-coupled motilin receptor, initiating a signaling cascade that leads to smooth muscle contraction.

Caption: Workflow for determining motilin receptor binding affinity (Ki) and minimum inhibitory concentration (MIC).

Conclusion

This compound represents a successful application of medicinal chemistry principles to selectively modulate a biological target while eliminating undesired off-target effects. By understanding the distinct structural requirements for motilin receptor agonism and antibacterial activity, researchers were able to design a molecule with a focused prokinetic profile. The lack of antibiotic activity makes this compound and similar "motilides" promising candidates for the long-term management of gastrointestinal motility disorders, mitigating the risk of contributing to the global challenge of antibiotic resistance. Further research and development in this area may lead to even more refined and effective therapies for patients with these debilitating conditions.

References

- 1. Identification of the motilide pharmacophores using quantitative structure activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Oral this compound (GM-611), an erythromycin-derived prokinetic, accelerates normal and experimentally delayed gastric emptying in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and antibacterial activities of novel 12-O-methylerythromycin A derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and antibacterial activity of novel C12 ethyl ketolides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Erythromycin derivatives ABT 229 and GM 611 act on motilin receptors in the rabbit duodenum - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Profile of Mitemcinal: A Motilin Receptor Agonist with Promotility Effects

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction